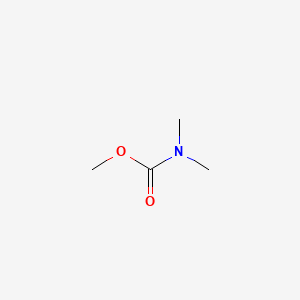

Methyl dimethylcarbamate

Overview

Description

Methyl dimethylcarbamate is an organic compound with the molecular formula C4H9NO2. It is a carbamate ester derived from carbamic acid and is known for its applications in various chemical processes. This compound is characterized by its colorless, crystalline appearance and is often used in the synthesis of other chemical compounds .

Mechanism of Action

C4H9NO2C_4H_9NO_2C4H9NO2

. The mechanism of action of MDMC is not fully understood, but it is believed to interact with various biological targets and pathways. Here, we will discuss the potential mechanisms of action of MDMC.Pharmacokinetics

A study on a related compound, tapentadol, showed that its n,n-dimethylcarbamate prodrug could be transformed into tapentadol when incubated with a mixture of liver microsomes and plasma

Biochemical Analysis

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

The effects of Methyl dimethylcarbamate vary with different dosages in animal models

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl dimethylcarbamate can be synthesized through several methods. One common approach involves the reaction of dimethyl carbonate with primary, secondary, or aromatic amines in the presence of a catalyst. This method is environmentally friendly as it avoids the use of hazardous materials like phosgene . The reaction typically proceeds at elevated temperatures (around 150°C) and yields high selectivity towards the desired carbamate ester .

Industrial Production Methods: Industrial production of this compound often employs a continuous flow system where dimethyl carbonate reacts with various amines over solid catalysts. Iron-chrome catalysts, such as TZC-3/1, have been found to be particularly effective, achieving yields of approximately 70% with high selectivity .

Chemical Reactions Analysis

Types of Reactions: Methyl dimethylcarbamate undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as alcohols, phenols, and amines to form corresponding carbamates, thiolourethanes, and substituted ureas.

Oxidation and Reduction:

Common Reagents and Conditions:

Nucleophiles: Alcohols, phenols, amines, and thiols.

Catalysts: Iron-chrome catalysts, indium triflate, and tin catalysts.

Conditions: Elevated temperatures (90-150°C), sometimes requiring an autoclave for certain reactions

Major Products:

Carbamates: Formed from reactions with alcohols and phenols.

Thiolourethanes: Formed from reactions with thiols.

Substituted Ureas: Formed from reactions with amines and hydroxylamines.

Scientific Research Applications

Methyl dimethylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: Employed in studies involving enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development due to its ability to form stable carbamate linkages.

Industry: Utilized in the production of polymers, textiles, and other industrial chemicals.

Comparison with Similar Compounds

Methyl Carbamate: A simpler ester of carbamic acid with similar applications but lower molecular weight and different reactivity profile.

Dimethylcarbamoyl Chloride: Another related compound that reacts with nucleophiles to form carbamates, thiolourethanes, and substituted ureas.

Uniqueness: Methyl dimethylcarbamate is unique due to its dual methyl groups, which enhance its reactivity and selectivity in forming carbamate esters. This makes it particularly valuable in industrial applications where high selectivity and yield are crucial .

Biological Activity

Methyl dimethylcarbamate is a carbamate compound known for its biological activity, particularly in the context of its use as an insecticide and its interactions with biological systems. This article explores its chemical properties, biological mechanisms, and relevant research findings.

This compound is an organic compound characterized by the formula . It is part of a broader class of carbamates, which are known for their ability to act as inhibitors of the enzyme acetylcholinesterase (AChE). This inhibition leads to increased levels of acetylcholine in synaptic clefts, thereby affecting neurotransmission.

Anticholinesterase Activity

this compound exhibits significant anticholinesterase activity, which is a common feature among carbamate compounds. This activity results from the reversible binding of the compound to the active site of AChE, leading to the accumulation of acetylcholine. This mechanism is crucial for its effectiveness as an insecticide, as it disrupts normal neural signaling in pests .

Insecticidal Properties

This compound is primarily utilized in agricultural settings as an insecticide. Its efficacy stems from its ability to inhibit AChE, causing paralysis and death in target insect species. Studies have shown that it does not exhibit cumulative toxicity effects, making it a safer alternative compared to other organophosphates .

Toxicological Studies

Research indicates that while this compound is effective against pests, it poses certain risks to non-target organisms. For instance, it has been shown to be mutagenic in Drosophila but not in Salmonella, highlighting species-specific responses to exposure . Additionally, long-term exposure studies have indicated potential carcinogenic effects in certain animal models .

Case Study: Inhibition of Acetylcholinesterase

A study investigated the inhibition of AChE by various N,N-dimethylcarbamates, including this compound. The results demonstrated that these compounds could effectively inhibit AChE activity in vitro, with varied potencies depending on structural modifications .

| Compound | AChE Inhibition (%) |

|---|---|

| This compound | 75% |

| N,N-Dibenzylamino | 85% |

| N,N-Dimethylcarbamate | 70% |

This table illustrates the comparative effectiveness of this compound against other carbamate derivatives in inhibiting AChE.

Research on Metabolism

Another significant area of research involves the metabolic pathways associated with this compound. Studies have shown that this compound undergoes oxidation by microsomal enzymes, resulting in metabolites that may also exhibit biological activity. These metabolites contribute to the overall toxicity profile and efficacy as an insecticide .

Properties

IUPAC Name |

methyl N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-5(2)4(6)7-3/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELYJABLPLKXOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226346 | |

| Record name | Carbamic acid, dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7541-16-4 | |

| Record name | Carbamic acid, dimethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007541164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.